![molecular formula C8H5N3O B11053941 (5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile](/img/no-structure.png)
(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring with a methyl group at the 5-position, an oxo group at the 2-position, and a propanedinitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with an equimolar amount of morpholine. This reaction proceeds under mild conditions and results in the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with carbon nucleophiles to form spiro-fused pyrrole derivatives.
Oxidation and Reduction: The oxo group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Base-catalyzed nucleophilic addition reactions typically use carbon nucleophiles such as malononitrile or cyanoacetate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the oxo group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Spiro-Fused Pyrrole Derivatives: Formed through nucleophilic addition reactions.
Alcohols and Ketones: Resulting from oxidation and reduction reactions of the oxo group.
Wissenschaftliche Forschungsanwendungen
(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its potential biological activities.
Wirkmechanismus
The mechanism of action of (5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles
- 2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles
Uniqueness
(5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H5N3O |
---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-(5-methyl-2-oxo-1H-pyrrol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H5N3O/c1-5-2-7(8(12)11-5)6(3-9)4-10/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
FIFOSZYQOKFRHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C#N)C#N)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.